molecular formula C14H12Cl2NNaO3 B1663008 Meclofenamate Sodium CAS No. 67254-91-5

Meclofenamate Sodium

货号: B1663008
CAS 编号: 67254-91-5
分子量: 336.1 g/mol
InChI 键: QHJLLDJTVQAFAN-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

Meclofenamate Sodium undergoes various chemical reactions, including:

科学研究应用

Therapeutic Uses

Meclofenamate sodium has been employed in various clinical settings:

  • Rheumatoid Arthritis : this compound is often used in combination with gold salts or corticosteroids to enhance therapeutic outcomes in patients with rheumatoid arthritis. Studies indicate that it contributes to significant improvements in joint function and pain relief when used alongside these treatments .
  • Dysmenorrhea : Clinical trials have demonstrated that this compound effectively reduces symptoms associated with dysmenorrhea. A dosage of 100 mg taken three times daily has shown significant efficacy in alleviating menstrual pain and reducing menstrual blood loss .
  • Pain Management : Controlled trials have shown that this compound provides substantial pain relief in various conditions, including dental pain and episiotomy recovery. In these studies, a dosage of 50 mg was effective for mild to moderate pain, while 100 mg showed additional benefits .
  • Orofacial Pain : The drug has been identified as a useful adjunct in treating orofacial pain conditions, including rapidly progressive periodontitis, where it helps manage inflammation and discomfort .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied extensively:

  • In pre-ruminant cattle, studies showed that intravenous administration resulted in rapid absorption and distribution, with significant anti-inflammatory effects observed post-treatment .
  • The drug's half-life and bioavailability vary based on the route of administration (intravenous vs. intramuscular), which can influence dosing regimens in clinical practice.

Case Studies and Research Findings

Several notable studies have documented the efficacy of this compound:

  • Headache Management : A double-blind crossover study involving 20 participants assessed the effectiveness of this compound in managing headache and craniofacial pain. Results indicated significant reductions in both the frequency and intensity of headache episodes compared to placebo .
  • Heavy Menstrual Blood Loss : Randomized trials demonstrated that this compound significantly reduced menstrual blood loss and shortened the duration of menses among women experiencing heavy menstrual bleeding. Patients reported decreased tampon usage during peak flow days .
  • Radiation-Induced Conditions : In animal models exposed to radiation, this compound was effective in preventing radiation-induced esophagitis and cystitis, showcasing its potential use in oncology settings .

Comparative Efficacy

A comparative analysis of this compound against other NSAIDs reveals its unique properties:

DrugIndicationEfficacy LevelNotes
This compoundDysmenorrheaHighReduces pain and blood loss
Naproxen SodiumGeneral PainModerateLonger duration of action
IndomethacinSevere InflammationHighHigher toxicity profile

相似化合物的比较

Meclofenamate Sodium is structurally related to other fenamates, such as mefenamic acid and flufenamic acid . While all these compounds share a common anthranilic acid core, they differ in their substituents on the aromatic ring, which can influence their pharmacological properties and side effect profiles. For example:

生物活性

Meclofenamate sodium is a nonsteroidal anti-inflammatory drug (NSAID) that has been widely studied for its analgesic and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, therapeutic effects, and potential adverse effects.

Pharmacokinetics

This compound exhibits a complex pharmacokinetic profile characterized by rapid absorption and distribution. Studies have demonstrated that after intravenous administration in pre-ruminant calves, the drug has a rapid distribution phase with a half-life (t1/2αt_{1/2\alpha}) of approximately 15.45 minutes, followed by a longer elimination phase (t1/2βt_{1/2\beta}) of 17.55 hours after intramuscular administration .

Table 1: Pharmacokinetic Parameters of this compound

Administration Routet1/2αt_{1/2\alpha} (min)t1/2βt_{1/2\beta} (h)Volume of Distribution (L/kg)
Intravenous15.4517.550.72
Intramuscular23.1417.553.51

Therapeutic Effects

This compound is primarily used to treat mild to moderate pain and inflammation. Clinical studies have shown significant efficacy in various conditions:

  • Dysmenorrhea : A double-blind, placebo-controlled study involving women with primary dysmenorrhea indicated that this compound significantly reduced pain intensity and improved pain relief within 45 minutes of administration, with statistical significance achieved at 1 hour and 45 minutes .
  • Degenerative Joint Disease : In a study involving patients with radiographically verified degenerative joint disease, this compound demonstrated significant reductions in the number of painful joints and inflamed Heberden nodes compared to placebo, indicating its anti-inflammatory and analgesic effects .
  • Headaches : Research comparing this compound to placebo for headache relief showed that the drug was significantly more effective in reducing pain symptoms .

This compound exerts its effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation and pain signaling pathways. This inhibition leads to decreased levels of inflammatory mediators, thus alleviating pain and inflammation.

Bioactivation and Toxicity

Recent studies have highlighted the bioactivation pathways of this compound, which may be linked to hepatotoxicity risks. Approximately 13% of the drug's metabolism involves bioactivation into reactive metabolites that can form glutathione adducts . The identification of these pathways is critical for understanding the potential toxicological outcomes associated with meclofenamate use.

Table 2: Bioactivation Pathways of this compound

MetaboliteEfficiency (%)
Monohydroxy para-quinone-imineHigh
Dechloro-ortho-quinone-imineModerate
Dihydroxy ortho-quinoneLow
Multiply adducted quinoneVery Low

Adverse Effects

Despite its therapeutic benefits, this compound is associated with several adverse effects, including gastrointestinal disturbances, cardiovascular risks, and potential hepatotoxicity due to its bioactivation pathways. Studies have shown that it can induce cardiotoxicity through mechanisms involving reactive oxygen species (ROS), leading to mitochondrial dysfunction .

Case Studies and Research Findings

  • Dysmenorrhea Study : In an evaluation involving 18 patients, significant improvements were noted in both subjective pain relief and objective measurements such as intrauterine pressure recordings after meclofenamate treatment .
  • Degenerative Joint Disease Study : A clinical trial involving 41 patients demonstrated that this compound significantly reduced pain levels and improved grip strength compared to placebo over four weeks .
  • Cardiotoxicity Investigation : Research on rat cardiac cells revealed that this compound inhibited proteasome activity and increased ROS production, suggesting a mechanism for its cardiotoxic effects .

属性

IUPAC Name

sodium;2-(2,6-dichloro-3-methylanilino)benzoate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2.Na.H2O/c1-8-6-7-10(15)13(12(8)16)17-11-5-3-2-4-9(11)14(18)19;;/h2-7,17H,1H3,(H,18,19);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJLLDJTVQAFAN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)[O-])Cl.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67254-91-5
Record name Meclofenamate sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067254915
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MECLOFENAMATE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94NJ818U2W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Meclofenamate Sodium
Reactant of Route 2
Reactant of Route 2
Meclofenamate Sodium
Reactant of Route 3
Meclofenamate Sodium
Reactant of Route 4
Reactant of Route 4
Meclofenamate Sodium
Reactant of Route 5
Reactant of Route 5
Meclofenamate Sodium
Reactant of Route 6
Reactant of Route 6
Meclofenamate Sodium
Customer
Q & A

Q1: What is the primary mechanism of action of Meclomen (sodium meclofenamate)?

A1: Meclomen (sodium meclofenamate) exerts its anti-inflammatory effects primarily by inhibiting both the cyclooxygenase (COX) and lipoxygenase pathways of arachidonic acid metabolism. [, ] This dual inhibition sets it apart from many other nonsteroidal anti-inflammatory drugs (NSAIDs) that primarily target COX. []

Q2: How does Meclomen's inhibition of COX and lipoxygenase contribute to its anti-inflammatory activity?

A2: COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, potent mediators of inflammation, pain, and fever. By inhibiting COX, Meclomen reduces prostaglandin production, thus alleviating these symptoms. [] Lipoxygenase enzymes, on the other hand, catalyze the formation of leukotrienes, another class of inflammatory mediators involved in allergic and inflammatory responses. [] Meclomen's ability to inhibit lipoxygenase further contributes to its anti-inflammatory activity by decreasing leukotriene synthesis. []

Q3: Does Meclomen affect the activity of interferon alpha (IFNα)?

A3: Research suggests that while Meclomen doesn't directly impact the antiviral activity of IFNα, it can enhance its production in lymphocytes stimulated by Sendai virus. [] Interestingly, Meclomen might also boost the antiproliferative activity of IFNα against specific cancer cell lines, such as human adenocarcinoma lung cells. []

Q4: How does Meclomen interact with prostaglandin E2 (PGE2)?

A4: Meclomen effectively inhibits intracellular PGE2 levels, achieving over 90% reduction within the first four hours of administration. [] This significant reduction in PGE2 levels is likely a contributing factor to its anti-inflammatory effects.

Q5: Does Meclomen interact with any viral proteins?

A5: Recent research shows that Meclomen binds to a specific site (site I) on the macrodomain 3 (Mac3) protein of the SARS-CoV-2 virus. [] This interaction potentially disrupts the binding of DNA G-quadruplexes (G4s) to Mac3, which could have implications for viral replication and transcription. []

Q6: What is the molecular formula and weight of sodium meclofenamate?

A6: The molecular formula of sodium meclofenamate is C14H10Cl2NO2Na, and its molecular weight is 310.13 g/mol.

Q7: What are the major metabolic pathways of Meclomen in humans?

A7: Meclomen undergoes significant metabolism in the human body, primarily through oxidation. These metabolic transformations occur at the methyl group at C-3 and/or the aromatic ring, leading to the formation of several metabolites, including methylol (M-1), dicarboxylic acid (M-2), phenols (M-3 and M-4), 3-hydroxymethylated phenol (M-7), 3-demethylated phenol (M-6), and phenolic dicarboxylic acid (M-8). [] Interestingly, M-6 represents a novel metabolite, potentially arising from M-8 via intermediates like M-7 or M-2. []

Q8: Has Meclomen demonstrated efficacy in treating osteoarthritis?

A8: Double-blind, placebo-controlled, multicenter trials have shown Meclomen to be effective in treating osteoarthritis of the hip and knee. [, ] These trials revealed significant improvements in pain reduction, joint function, and overall patient condition compared to placebo. [, ]

Q9: What about its efficacy in rheumatoid arthritis?

A9: Similar to its effects in osteoarthritis, Meclomen has demonstrated efficacy in treating rheumatoid arthritis in multiple double-blind, controlled, multicenter trials. [, , ] These studies revealed comparable efficacy to aspirin in reducing disease activity and improving symptoms. [, , ]

Q10: Has Meclomen shown promise in treating conditions other than arthritis?

A10: Research suggests potential benefits of Meclomen in various conditions, including acute gout, ankylosing spondylitis, post-traumatic edema, and rapidly progressive periodontitis. [, , , , , ] While promising, further research is necessary to fully elucidate its efficacy and safety profile for these indications.

Q11: What are the common side effects associated with Meclomen?

A12: While generally considered safe and well-tolerated, clinical trials have reported gastrointestinal side effects as the most common adverse events associated with Meclomen, with diarrhea being the most frequent complaint. [, , , ] Other less common side effects include abdominal discomfort, anemia, and rashes. []

Q12: Has Meclomen been linked to any severe adverse reactions?

A13: Rare cases of erythema multiforme, a potentially serious skin reaction, have been reported in association with Meclomen use. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。